molecular formula C18H20N2O2 B2603591 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine CAS No. 2418679-34-0

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine

Cat. No.: B2603591
CAS No.: 2418679-34-0
M. Wt: 296.37
InChI Key: CRRUOMRFQSJQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenoxy compound containing an aziridine group. The reaction conditions often include the use of a base such as triethylamine and solvents like acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can also enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridine derivatives.

    Reduction: Reduction of the aziridine ring can lead to the formation of amine derivatives.

    Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can yield oxaziridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine involves its interaction with molecular targets through its aziridine and pyridine moieties. The aziridine ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine
  • 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)benzene

Uniqueness

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine is unique due to the specific positioning of the aziridine and phenoxy groups on the pyridine ring. This unique arrangement can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-16(21-13-15-12-20(15)11-14-6-7-14)9-17(4-1)22-18-5-2-8-19-10-18/h1-5,8-10,14-15H,6-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUOMRFQSJQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC(=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.